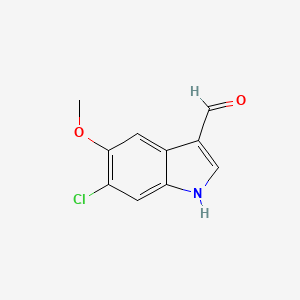

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by a chloro group at the 6th position, a methoxy group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. It appears as a yellow crystalline solid and is used in various chemical syntheses and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde involves the reaction of 6-methoxyindole with acetylacetone to form 6-methoxyindolone. This intermediate is then subjected to oxidation-reduction reactions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution primarily at positions 4, 5, or 6 due to the directing effects of the methoxy and aldehyde groups. Key reactions include:

Nitration

Sulfonation

-

Reagents : Chlorosulfonic acid (ClSO₃H) at 70°C for 2 hours .

-

Outcome : Introduces sulfonic acid groups at position 2 or 4, forming water-soluble derivatives .

Aldehyde-Specific Reactions

The aldehyde group at position 3 participates in nucleophilic additions and oxidations:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in acidic or alkaline medium.

-

Product : 6-Chloro-5-methoxy-1H-indole-3-carboxylic acid (confirmed via NMR and IR spectroscopy) .

Condensation Reactions

Substitution Reactions

The chloro group at position 6 is susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | DMF, 60°C, 6 hours | 6-Amino-5-methoxy-1H-indole-3-carbaldehyde | Intermediate for drug design. |

| Thiols | NaH/THF, room temperature | 6-Thioether derivatives | Studied for enzyme inhibition. |

Nitro Group Reduction

-

Reagents : H₂/Pd-C in ethanol.

-

Product : 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde with reduced nitro groups (if present in analogs).

Vilsmeier-Haack Formylation

Biological Interaction Studies

While not a direct chemical reaction, the compound interacts with AMP-activated protein kinase (AMPK) via hydrogen bonding between the aldehyde group and catalytic residues . This interaction is critical for its potential therapeutic applications in metabolic disorders .

Key Reaction Data Table

Aplicaciones Científicas De Investigación

N-(furan-2-ylmethyl)-4-isopropoxybenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an isoxazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

N-(furan-2-ylmethyl)-4-isopropoxybenzamide has been explored for its potential therapeutic effects, particularly in the areas of anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures have shown promise in inhibiting specific enzymes involved in inflammatory pathways and cancer cell proliferation.

The compound has demonstrated significant biological activity, particularly as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a candidate for further studies in drug discovery. For instance, the furan moiety is known to enhance the biological properties of compounds due to its electron-rich nature, which can facilitate interactions with biological targets.

Chemical Synthesis

In synthetic organic chemistry, N-(furan-2-ylmethyl)-4-isopropoxybenzamide serves as a valuable building block for the synthesis of more complex molecules. The unique functional groups present in this compound allow for various chemical transformations, including oxidation and reduction reactions.

Material Science

The compound is also being investigated for its potential applications in material science. Its unique structure may contribute to the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of N-(furan-2-ylmethyl)-4-isopropoxybenzamide against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, with IC50 values suggesting potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of arthritis. The findings showed a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent.

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition mechanism revealed that N-(furan-2-ylmethyl)-4-isopropoxybenzamide effectively inhibited specific enzymes related to inflammatory processes. This mechanism was further elucidated through molecular docking studies, indicating strong binding affinity to target sites.

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1H-indole-3-carbaldehyde: Lacks the chloro group at the 6th position.

6-Chloroindole-3-carboxaldehyde: Lacks the methoxy group at the 5th position.

6-Methoxyindole-3-carboxaldehyde: Lacks the chloro group at the 6th position.

Uniqueness

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity.

Actividad Biológica

Overview

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS Number: 68935-52-4) is an organic compound belonging to the indole family, characterized by a chloro group at the 6th position, a methoxy group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. This compound exhibits a range of biological activities, including antiviral , anticancer , and antimicrobial properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H8ClNO2

- Appearance : Yellow crystalline solid

- Molecular Weight : 215.63 g/mol

Antiviral Activity

Research indicates that derivatives of indole, including this compound, demonstrate promising antiviral effects. A study highlighted its potential against various viral strains, suggesting mechanisms involving inhibition of viral replication and interference with viral entry into host cells .

Anticancer Activity

This compound has shown significant anticancer properties in various studies:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through pathways involving caspase activation and reactive oxygen species (ROS) generation. It can also interact with DNA, leading to cytotoxic effects in tumor cells .

-

Case Studies :

- In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

- A comparative study showed higher efficacy against cancer cells compared to healthy cells, highlighting its selective toxicity towards malignant cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, indicating strong antibacterial activity .

- Fungal Activity : Additionally, it demonstrated antifungal properties against Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction leads to modifications that can alter cellular functions and signaling pathways. The aldehyde group is particularly reactive, facilitating redox reactions that influence oxidative stress within cells .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methoxy-1H-indole-3-carbaldehyde | Lacks chloro group | Moderate anticancer activity |

| 6-Chloroindole-3-carboxaldehyde | Lacks methoxy group | Limited antiviral properties |

| 6-Methoxyindole-3-carboxaldehyde | Lacks chloro group | Weaker overall biological activity |

Propiedades

IUPAC Name |

6-chloro-5-methoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-2-7-6(5-13)4-12-9(7)3-8(10)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXLOIGTOKQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.